Friedelanol

Description

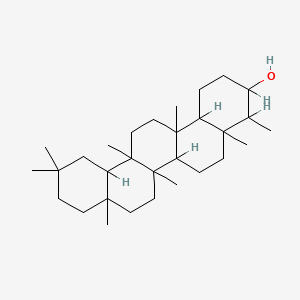

Structure

2D Structure

Properties

IUPAC Name |

4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDQFROEGGNAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5085-72-3 | |

| Record name | Friedelanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Occurrence and Distribution of Friedelanol: A Technical Guide for Researchers

An In-depth Overview of the Natural Sources, Distribution, and Methodologies for the Isolation and Quantification of Friedelanol (B1674158).

Introduction

This compound, a pentacyclic triterpenoid (B12794562), has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a naturally occurring compound, understanding its distribution in the plant kingdom is crucial for its sustainable sourcing and further investigation for drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution across various plant families, and detailed experimental protocols for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Natural Sources and Distribution of this compound

This compound and its parent compound, friedelin (B1674157), are widely distributed in the plant kingdom, particularly within the Celastraceae and Euphorbiaceae families. These compounds are also found in lower organisms such as lichens, fungi, and algae.[1][2] The concentration of these triterpenoids can vary significantly depending on the plant species, the specific part of the plant, and geographical location.

Distribution in Plant Families

Friedelane (B3271969) triterpenoids have been identified in a variety of plant families. The most prominent among these are:

-

Celastraceae: This family is a rich source of friedelane triterpenoids.[3][4] Species such as Maytenus ilicifolia and Maytenus aquifolium are known to contain significant amounts of friedelin, the precursor to this compound.[2][5]

-

Euphorbiaceae: Several species within this family, including Drypetes roxburghii (syn. Putranjiva roxburghii), are well-documented sources of friedelin and this compound.[5][6]

-

Hippocrateaceae: This family also contains species that produce friedelane triterpenoids.[1]

-

Flacourtiaceae: Plants in this family have been reported to contain friedelane compounds.[1]

-

Guttiferae: This family is another source of friedelane triterpenoids.[1]

-

Asteraceae: Certain species within the Aster family have been found to contain friedelin.[5]

-

Fabaceae: Friedelin has also been isolated from members of the Fabaceae family.[5]

-

Myrtaceae: This family contributes to the list of plant families containing friedelin.[5]

Quantitative Data on Friedelane Triterpenoids

The following table summarizes the quantitative data available for friedelin, a closely related and often co-occurring friedelane triterpenoid, in various plant sources. It is important to note that quantitative data for this compound specifically is less commonly reported, and its concentration can be inferred to be related to the friedelin content, as this compound is a reduction product of friedelin.

| Plant Species | Family | Plant Part | Compound | Concentration | Reference |

| Putranjiva roxburghii Wall. | Euphorbiaceae | Leaf | Friedelin | 0.003% w/w | [5][6] |

| Putranjiva roxburghii Wall. | Euphorbiaceae | Bark | Friedelin | 0.04% w/w | [5][6] |

| Quercus suber | Fagaceae | Cork | Friedelin | 2.47 g/kg dry weight | [5] |

| Cork Byproduct | - | - | Friedelin | 1.4 - 5.0 g/kg | [5] |

| Maytenus ilicifolia | Celastraceae | Not specified | Friedelin | 0.44 mg/L (in extract) | [5] |

Experimental Protocols

Extraction and Isolation of this compound

The following is a detailed protocol for the extraction and isolation of this compound from plant material, based on established methodologies for triterpenoids.[7]

1. Sample Preparation:

-

Collect the desired plant material (e.g., leaves, bark).

-

Air-dry or oven-dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Soxhlet Extraction:

-

Accurately weigh a known amount of the powdered plant material (e.g., 50 g).

-

Place the powdered material into a cellulose (B213188) thimble.

-

Place the thimble into the main chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with a suitable organic solvent, such as chloroform (B151607) or a mixture of toluene (B28343) and chloroform (e.g., 9:1 v/v).[6] The volume of the solvent should be approximately 1.5 to 2 times the volume of the Soxhlet extractor body.

-

Assemble the Soxhlet apparatus with a condenser.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 6-24 hours. The completion of the extraction is often indicated by the solvent in the siphon arm becoming colorless.[7]

3. Isolation and Purification:

-

After extraction, allow the apparatus to cool down.

-

Remove the solvent from the round-bottom flask using a rotary evaporator to obtain the crude extract.

-

The crude extract can be further purified using column chromatography.

-

Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Dissolve the crude extract in a minimum amount of the initial mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:chloroform, 9:1 v/v) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).[6]

-

Combine the fractions containing the compound of interest (identified by its Rf value compared to a standard).

-

Evaporate the solvent from the combined fractions to yield the purified this compound.

-

Quantification of this compound

A. High-Performance Liquid Chromatography (HPLC) Method

While a specific validated HPLC method for this compound was not found in the provided search results, a general approach for triterpenoid analysis can be adapted.[8][9][10][11][12]

-

Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a PDA or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for triterpenoid separation.[10]

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of water (A) and acetonitrile (B52724) or methanol (B129727) (B). The gradient program would need to be optimized for the specific separation.

-

Detection: Triterpenoids like this compound lack strong chromophores, making UV detection challenging. Detection is often performed at low wavelengths (e.g., 205-210 nm).

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known weight of the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of triterpenoids, but it requires a derivatization step to increase the volatility of the compounds.[1][13]

-

Instrumentation: A GC-MS system equipped with a capillary column and a mass spectrometer detector.

-

Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is suitable.[13]

-

Derivatization Protocol:

-

Accurately weigh a small amount of the dried extract or purified compound into a reaction vial.

-

Add a derivatizing reagent. A common reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (B92270) (e.g., 22:13:65 v/v/v).[1][13]

-

Seal the vial and heat at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 2 hours) to ensure complete derivatization.[1][13]

-

-

GC-MS Conditions:

-

Injector Temperature: Typically set around 250-280°C.

-

Oven Temperature Program: An initial temperature of around 110°C, held for a few minutes, followed by a ramp up to a final temperature of 280-300°C. The specific ramp rate will need to be optimized.[14]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]

-

MS Conditions: Electron ionization (EI) at 70 eV. The mass range scanned should be appropriate to detect the molecular ion and characteristic fragments of the derivatized this compound.

-

-

Quantification: For quantitative analysis, an internal standard (a compound with similar chemical properties but not present in the sample) should be added before derivatization. A calibration curve is constructed by analyzing standards containing known concentrations of this compound and the internal standard. The concentration of this compound in the sample is determined by comparing the ratio of its peak area to the internal standard's peak area against the calibration curve.

Mandatory Visualizations

Caption: Workflow for the extraction and isolation of this compound from plant material.

Caption: Workflow for the quantitative analysis of this compound using GC-MS.

References

- 1. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Antioxidant Capacity and Synergistic Associations of Quinonemethide Triterpenes and Phenolic Substances from Maytenus ilicifolia (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]

- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 12. youtube.com [youtube.com]

- 13. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tsijournals.com [tsijournals.com]

The Friedelanol Biosynthesis Pathway in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelanol (B1674158), a pentacyclic triterpenoid (B12794562) alcohol, and its precursor, friedelin (B1674157), have garnered significant attention within the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in plants, consolidating current knowledge for researchers, scientists, and professionals in drug development. The pathway initiates from the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme friedelin synthase, to form the foundational friedelane (B3271969) skeleton. Subsequent stereospecific reduction of the C-3 keto group of friedelin is hypothesized to yield this compound. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway elucidation, and offers visualizations of the biochemical cascade and associated workflows. While the specific reductase responsible for the final conversion of friedelin to this compound remains to be definitively characterized, this guide synthesizes the existing evidence to provide a comprehensive overview and to stimulate future research in this promising area of natural product biosynthesis.

Introduction to Friedelane Triterpenoids

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene (B77637).[1] Among these, pentacyclic triterpenoids are of significant interest due to their wide range of biological activities. The friedelane skeleton is a distinctive feature of a subgroup of these compounds, with friedelin (friedelan-3-one) being a key intermediate.[2] this compound (friedelan-3-ol) is a reduced derivative of friedelin, and both compounds are often found co-occurring in various plant species, particularly in the Celastraceae family.[3][4] The presence of both the keto form (friedelin) and the alcohol form (this compound) suggests a direct biosynthetic relationship, likely involving a reductase or dehydrogenase enzyme.

The Core Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the friedelane skeleton from 2,3-oxidosqualene, and the subsequent modification of this skeleton to yield this compound.

Formation of Friedelin: The Friedelane Skeleton

The biosynthesis of friedelin begins with the ubiquitous isoprenoid pathway, which produces the linear precursor 2,3-oxidosqualene. The key step in the formation of the friedelane skeleton is the intricate cyclization of 2,3-oxidosqualene, catalyzed by the enzyme friedelin synthase (FRS) (EC 5.4.99.50).[5] This reaction is a remarkable example of enzymatic control, involving a series of concerted cationic rearrangements of the squalene backbone to yield the pentacyclic ketone, friedelin.[2]

Putative Conversion of Friedelin to this compound

The final step in the biosynthesis of this compound is the reduction of the C-3 keto group of friedelin. While a specific "friedelin reductase" has not yet been isolated and characterized from any plant species, the co-occurrence of friedelin and this compound, particularly its stereoisomer epithis compound (B1671487) (friedelan-3β-ol), strongly suggests the existence of such an enzyme.[3] This putative enzyme would likely be a stereospecific reductase, utilizing a cofactor such as NADPH to catalyze the conversion. Chemical reduction of friedelin with reagents like sodium borohydride (B1222165) preferentially yields the axial 3β-alcohol (epithis compound), while reduction with sodium metal produces the more stable equatorial 3α-alcohol (this compound).[1] This highlights the importance of enzymatic control in determining the stereochemistry of the final product in planta.

Key Enzymes and Genes

Friedelin Synthase (FRS)

Friedelin synthase is a member of the oxidosqualene cyclase (OSC) family of enzymes. Genes encoding FRS have been cloned and characterized from several plant species, including Maytenus ilicifolia.[6] These enzymes exhibit high sequence similarity to other triterpene synthases, such as β-amyrin synthase. Site-directed mutagenesis studies have begun to elucidate the roles of specific amino acid residues in the catalytic mechanism and product specificity of FRS.

Quantitative Data

The accumulation of friedelin and this compound varies significantly among plant species and tissues. The following table summarizes available quantitative data.

| Plant Species | Tissue | Compound | Concentration (mg/g DW) | Reference |

| Cannabis sativa | Native Roots | Friedelin | 0.245 | [3] |

| Cannabis sativa | Native Roots | Epithis compound | 0.192 | [3] |

| Cannabis sativa | Hairy Roots (Day 6) | Friedelin | 0.494 | [3] |

| Cannabis sativa | Hairy Roots (Day 6) | Epithis compound | 0.486 | [3] |

| Maytenus aquifolium | Leaves | Friedelan-3-beta-ol | Not specified | [7] |

| Maytenus aquifolium | Leaves | Friedelin | Not specified | [7] |

| Quercus suber | Cork | Friedelin | 2.47 | [2] |

Experimental Protocols

Cloning and Heterologous Expression of Friedelin Synthase

This protocol describes the general workflow for cloning a candidate FRS gene and expressing it in a heterologous host, such as Saccharomyces cerevisiae, for functional characterization.

Methodology:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from plant tissues known to accumulate friedelin using a suitable kit or protocol. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

Gene Amplification: Design primers based on conserved regions of known FRS sequences to amplify the full-length coding sequence of the candidate gene.

-

Vector Construction: Clone the amplified PCR product into a yeast expression vector, such as pYES2/NT C, under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation and Expression: Transform a suitable yeast strain (e.g., INVSc1) with the expression construct. Grow the transformed yeast in appropriate selection media and induce protein expression by adding galactose.

-

Metabolite Extraction and Analysis: After a period of induction, harvest the yeast cells, and extract the triterpenoids using an organic solvent such as hexane (B92381) or ethyl acetate. Analyze the extracts by GC-MS to identify the presence of friedelin.

Putative Friedelin Reductase Enzyme Assay

This protocol outlines a general approach for assaying the activity of a putative friedelin reductase from a plant protein extract.

Methodology:

-

Protein Extraction: Homogenize plant tissue in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors) and clarify the extract by centrifugation.

-

Enzyme Reaction: Set up a reaction mixture containing the plant protein extract, friedelin as the substrate, and NADPH as a cofactor.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Extraction: Stop the reaction and extract the triterpenoids with an organic solvent.

-

Analysis: Analyze the extract by GC-MS or HPLC to detect the formation of this compound. A control reaction without the protein extract or without NADPH should be included to ensure the observed activity is enzymatic and cofactor-dependent.

Extraction and Quantification of this compound from Plant Material

This protocol provides a general method for the extraction and quantification of this compound from plant tissues.

Methodology:

-

Sample Preparation: Dry the plant material to a constant weight and grind it into a fine powder.

-

Extraction: Extract a known amount of the powdered plant material with a suitable organic solvent (e.g., hexane, methanol, or a mixture) using methods such as sonication or Soxhlet extraction.[2]

-

Sample Cleanup (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).[2] Identification of this compound is achieved by comparing the retention time and mass spectrum with that of an authentic standard. Quantification can be performed using an internal standard method.

Future Research Directions

The biosynthesis of this compound presents several exciting avenues for future research:

-

Identification and Characterization of Friedelin Reductase: The foremost priority is the identification and functional characterization of the enzyme(s) responsible for the reduction of friedelin to this compound. This will involve a combination of transcriptomics, proteomics, and biochemical approaches.

-

Elucidation of Stereospecificity: Investigating the stereospecificity of the putative friedelin reductase will be crucial to understand the production of different this compound isomers in plants.

-

Metabolic Engineering: Once the complete pathway is elucidated, metabolic engineering strategies in microbial or plant systems could be employed to enhance the production of this compound for pharmaceutical applications.

-

Regulation of the Pathway: Understanding the regulatory mechanisms that control the expression of genes in the this compound biosynthesis pathway will be key to manipulating its production.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the intricate chemical transformations that lead to the vast diversity of natural products. While the initial steps involving the formation of the friedelane skeleton by friedelin synthase are relatively well-understood, the final reductive step to yield this compound remains an area of active investigation. This technical guide has provided a comprehensive overview of the current knowledge, offering a foundation for researchers to build upon. The elucidation of the complete pathway, particularly the identification of the elusive friedelin reductase, will not only advance our fundamental understanding of plant biochemistry but also open up new possibilities for the sustainable production of this promising pharmacologically active molecule.

References

- 1. d-nb.info [d-nb.info]

- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Friedelin synthase - Wikipedia [en.wikipedia.org]

- 6. The Methionine 549 and Leucine 552 Residues of Friedelin Synthase from Maytenus ilicifolia Are Important for Substrate Binding Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Structure and Stereochemistry of Friedelanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelanol is a pentacyclic triterpenoid (B12794562) alcohol belonging to the friedelane (B3271969) subclass, a group of natural products widely distributed in the plant kingdom. A thorough understanding of its complex three-dimensional structure and precise stereochemistry is critical for elucidating its biological activities and potential therapeutic applications. This technical guide provides an in-depth analysis of this compound's chemical architecture, with a focus on its stereochemical intricacies. It includes a summary of its physicochemical and spectroscopic data, detailed experimental protocols for its isolation and characterization, and logical diagrams to illustrate key structural relationships and workflows.

Core Chemical Structure

This compound is a saturated pentacyclic triterpenoid characterized by the distinctive friedelane skeleton. This framework consists of five fused six-membered rings (A, B, C, D, and E) with a unique stereochemical arrangement resulting from a series of cationic backbone rearrangements during its biosynthesis from 2,3-oxidosqualene. The systematic IUPAC name for the most commonly referenced isomer, Friedelan-3α-ol, is (3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol .[1]

The core structure features eight angular methyl groups, which create a sterically hindered and conformationally rigid molecule. The key functional group is a single hydroxyl (-OH) substituent, the position and orientation of which define the specific isomer.

Data Presentation: Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its purification, handling, and formulation in research and development settings.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₅₂O | [1] |

| Molecular Weight | 428.7 g/mol | [1] |

| CAS Number | 5085-72-3 | [1] |

| Appearance | Crystalline solid | N/A |

| Boiling Point (Predicted) | 478.3 °C | N/A |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| XLogP3-AA (Lipophilicity) | 10.1 | [1] |

The Stereochemistry of this compound

The stereochemistry of this compound is complex, with ten stereocenters in its core structure. The most critical stereochemical feature, which distinguishes it from its common epimer, is the orientation of the hydroxyl group at the C-3 position of the A-ring.

-

This compound (Friedelan-3α-ol or epi-Friedelinol): In this isomer, the hydroxyl group is in the alpha (α) configuration . In the stable chair conformation of the A-ring, this corresponds to an axial position.

-

Epithis compound (Friedelan-3β-ol): This is the C-3 epimer of this compound. The hydroxyl group is in the beta (β) configuration , which corresponds to an equatorial position in the A-ring's chair conformation.

This subtle difference significantly impacts the molecule's shape, polarity, and ability to interact with biological targets. The precursor to both alcohols is the ketone Friedelin (B1674157) (Friedelan-3-one) . The stereospecific reduction of Friedelin's carbonyl group dictates which epimer is formed.

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. The complex, saturated ring system results in a crowded ¹H NMR spectrum, making 2D NMR techniques essential for unambiguous assignment.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following table presents representative NMR data for this compound (3α-isomer) and its precursor Friedelin, recorded in CDCl₃. The comparison highlights the significant upfield shift of carbons C-2 and C-4 upon reduction of the C-3 carbonyl group.[2]

| Carbon No. | Friedelin ¹³C (δ ppm) | This compound (3α) ¹³C (δ ppm) | This compound (3α) ¹H (δ ppm) |

| 1 | 22.3 | 16.5 | 1.25, 1.65 |

| 2 | 41.5 | 18.3 | 1.45, 1.55 |

| 3 | 213.2 | 72.8 | 3.74 (dd) |

| 4 | 58.2 | 49.2 | 1.62 |

| 5 | 42.1 | 38.8 | - |

| 6 | 41.3 | 41.6 | 1.40, 1.60 |

| 7 | 18.2 | 17.9 | 1.35, 1.55 |

| 8 | 53.1 | 53.2 | 1.28 |

| 9 | 37.4 | 37.1 | - |

| 10 | 59.5 | 61.2 | 1.50 |

| 23 | 6.8 | 11.5 | 0.99 (d) |

| 24 | 14.7 | 16.2 | 1.10 (s) |

| 25 | 17.9 | 18.7 | 0.86 (s) |

| 26 | 18.6 | 19.4 | 0.95 (s) |

| 27 | 20.3 | 20.1 | 1.05 (s) |

| 28 | 32.1 | 32.4 | 1.18 (s) |

| 29 | 35.0 | 35.6 | 1.00 (s) |

| 30 | 31.8 | 30.0 | 0.97 (s) |

Note: Assignments are based on published data and may vary slightly depending on solvent and experimental conditions. The ¹H NMR signals for methylene (B1212753) and methine protons in the ring system often appear as complex, overlapping multiplets.

Experimental Protocols

Protocol 4.1: Isolation from Natural Sources

This compound is typically isolated from plant material (e.g., leaves, bark) via solvent extraction and column chromatography.[3][4][5]

Methodology:

-

Preparation: Air-dry and pulverize the plant material to increase surface area.

-

Extraction: Perform exhaustive extraction using a Soxhlet apparatus or maceration with a solvent of medium polarity, such as ethyl acetate (B1210297) or chloroform.

-

Concentration: Remove the solvent from the crude extract under reduced pressure using a rotary evaporator to yield a solid or semi-solid residue.

-

Fractionation: Subject the crude extract to column chromatography over silica (B1680970) gel. Elute with a solvent gradient, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Purification: Collect the fractions containing this compound (as monitored by TLC). Combine and re-chromatograph if necessary. Final purification is often achieved by recrystallization from a suitable solvent like methanol (B129727) or acetone (B3395972) to yield pure crystals.

Protocol 4.2: Semi-synthesis from Friedelin

This compound and its epimer can be synthesized with high stereospecificity by choosing the appropriate reducing agent to react with Friedelin.[6]

Methodology for Friedelan-3β-ol (Epithis compound):

-

Dissolution: Dissolve Friedelin in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution in an ice bath. Slowly add a molar excess of a hydride-based reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).[6]

-

Reaction: Stir the mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC until all the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting solid by column chromatography or recrystallization to yield pure Friedelan-3β-ol.

Protocol 4.3: Stereochemical Determination using 2D NMR

The definitive assignment of the α-axial stereochemistry of the C-3 hydroxyl group in this compound is achieved using Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects protons that are close to each other in space (< 5 Å).[7][8]

Methodology:

-

Sample Preparation: Prepare a concentrated solution of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer.

-

Data Analysis: Analyze the spectrum for key through-space correlations. For the 3α-ol isomer, the axial proton at C-3 (H-3β) will show NOE cross-peaks to other axial protons on the same face of the ring system, such as the axial methyl protons at C-4 (H-23) and the axial proton at C-5 (H-5α). Conversely, an equatorial proton (as in the 3β-ol isomer) would show correlations primarily to adjacent equatorial and axial protons.

Conclusion

This compound possesses a rigid and complex pentacyclic friedelane skeleton, with its defining characteristic being the α-axial hydroxyl group at the C-3 position. This specific stereochemistry, confirmed through detailed NMR analysis like NOESY, distinguishes it from its β-equatorial epimer, Epithis compound. The experimental protocols for its isolation from natural sources and stereospecific synthesis from Friedelin are well-established. The detailed structural and stereochemical knowledge outlined in this guide is fundamental for any researcher aiming to investigate the pharmacological potential of this intriguing natural product.

References

- 1. This compound | C30H52O | CID 76316825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP2070906A1 - Extraction and purification of friedelin - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Stereochemistry of 16α-Hydroxyfriedelin and 3-Oxo-16-methylfriedel-16-ene Established by 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

The Multifaceted Biological Activities of Friedelanol and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelanol (B1674158), a pentacyclic triterpenoid, and its related isomers, such as friedelin (B1674157) and epithis compound (B1671487), are naturally occurring compounds found in a variety of plant species.[1][2] These molecules have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current research on the biological effects of this compound extracts and their purified constituents, with a focus on their potential therapeutic applications. The information is presented to aid researchers and drug development professionals in their exploration of these promising natural products.

Anticancer and Cytotoxic Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3][4]

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound and its related compounds against various cancer cell lines.

| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Source(s) |

| Epithis compound | K562/ADM (doxorubicin-resistant) | Cytotoxicity Assay | 5 - 20 | [5] |

| Friedelan-3β-yl naproxenate | THP-1 (leukemia) | Antileukemic Assay | 266 ± 6 | [6] |

| Friedelan-3α-yl pent-4-ynoate | K-562 (leukemia) | Antileukemic Assay | 267 ± 5 | [6] |

| Friedelin | HeLa (cervical) | MTT Assay | 2.59 µg/mL | [7] |

| Friedelin | A375 (melanoma) | MTT Assay | 2.46 µg/mL | [7] |

| Friedelin | L929 (fibrosarcoma) | MTT Assay | 1.48 µg/mL | [7] |

| Friedelin | THP-1 (leukemia) | MTT Assay | 2.33 µg/mL | [7] |

| Friedelin | PC3 (prostate) | MTT Assay | 21.7 ± 0.9 µg/mL (Dichloromethane fraction) | [7] |

| Epithis compound | PC3 (prostate) | MTT Assay | 28.4 ± 0.7 | [7] |

| 16α-hydroxyfriedelin | Vero (monkey kidney) | Cell Viability Assay | 8.09 | [8] |

| 3β-friedelinol | Vero (monkey kidney) | Cell Viability Assay | 7.64 | [8] |

| 2,3-secofriedelan-2-al-3-oic acid | Human Cancer Cell Line | Growth Inhibition Assay | 5.4 - 17.2 | [9] |

| Pluricostatic Acid (a friedelane (B3271969) acid) | MCF-7 (breast) | Sulforhodamine B Assay | 1.2 - 3.3 µg/mL | [10] |

| Pluricostatic Acid (a friedelane acid) | H-460 (lung) | Sulforhodamine B Assay | 1.2 - 3.3 µg/mL | [10] |

| Pluricostatic Acid (a friedelane acid) | SF-268 (CNS) | Sulforhodamine B Assay | 1.2 - 3.3 µg/mL | [10] |

| Friedelin | 22Rv1 (prostate) | Cytotoxicity Assay | 72.025 µg/mL | [4] |

| Friedelin | DU145 (prostate) | Cytotoxicity Assay | 81.766 µg/mL | [4] |

| Friedelin | MCF-7 (breast) | Cytotoxicity Assay | 0.51 µg/mL (after 48h) | [4] |

| Friedelin | HeLa (cervical) | MTT Assay | 3.54 ± 0.30 µg/mL | [4] |

Experimental Protocols

1.2.1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the this compound extract or isolated compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control are included.

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

1.2.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Plating and Treatment: Similar to the MTT assay, cells are plated and treated with the test compounds.

-

Fixation: After treatment, cells are fixed with a solution like 10% trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: Absorbance is read at a wavelength of around 510 nm.

-

Data Analysis: The GI50 value is calculated from the dose-response curve.

Signaling Pathways in Anticancer Activity

This compound and its derivatives can modulate key signaling pathways involved in cancer progression. For instance, epithis compound has been shown to enhance the cytotoxicity of doxorubicin (B1662922) in resistant cancer cells by downregulating P-glycoprotein (P-gp) and multidrug resistance protein 2 (MDR2).[5] Friedelin has been reported to induce apoptosis by upregulating p53 and caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[4]

Caption: Putative anticancer signaling pathways of this compound derivatives.

Anti-inflammatory Activity

Friedelin, a prominent isomer of this compound, exhibits potent anti-inflammatory properties.[2] It has been shown to reduce inflammation in various in vivo models.[11][12]

Quantitative Anti-inflammatory Data

| Compound | Model | Dosage | Inhibition (%) | Source(s) |

| Friedelin | Carrageenan-induced paw edema | 40 mg/kg | 52.5 | [11][12] |

| Friedelin | Croton oil-induced ear edema | 40 mg/kg | 68.7 | [11][12] |

| Friedelin | Cotton pellet-induced granuloma | 40 mg/kg | 36.3 | [11][12] |

| Friedelin | Adjuvant-induced arthritis | - | 54.5 (paw thickness) | [11][12] |

| Friedelin | LPS-induced iNOS activity in macrophages | 50 µM | 88.5 ± 0.5 | [2] |

| Friedelin | LPS-induced NF-κB in macrophages | - | 51 ± 1.5 | [2] |

Experimental Protocols

2.2.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

-

Animal Model: Wistar rats are typically used.

-

Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the hind paw of the rats.

-

Treatment: Friedelin or a control substance is administered orally or intraperitoneally prior to carrageenan injection.

-

Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Signaling Pathways in Anti-inflammatory Activity

Friedelin's anti-inflammatory effects are mediated through the inhibition of key inflammatory pathways. It has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and the transcription factor nuclear factor-kappa B (NF-κB).[2] It also reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4] Furthermore, friedelin's anti-inflammatory action in colitis models involves the regulation of autophagy through the AMPK-mTOR signaling pathway.[2]

Caption: Anti-inflammatory signaling pathways modulated by Friedelin.

Antimicrobial Activity

This compound and its derivatives have demonstrated activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Source(s) |

| Epithis compound | Gram-positive bacteria | <500 (strong activity) | - | [13] |

| Friedelin | Methicillin-resistant S. aureus (MRSA) | 10 | 20 | [14][15] |

| Friedelin | Helicobacter pylori | 10 | 20 | [14][15] |

| Friedelin | Escherichia coli | 10 | 40 | [14][15] |

| Friedelin | Staphylococcus aureus | - | 10 | [14][15] |

| Friedelin | Streptococcus pneumoniae | - | 10 | [14][15] |

| Friedelin | Candida tropicalis | - | 10 | [14][15] |

| Friedelin | Candida krusei | - | 20 | [14][15] |

Experimental Protocols

3.2.1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-18 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[13]

Antioxidant Activity

Friedelin has been shown to possess significant free radical scavenging and antioxidant properties.[2][16]

Quantitative Antioxidant Data

| Compound | Assay | IC50 / EC50 | Source(s) |

| Friedelin | DPPH radical scavenging | 21.1 mM | [2][16] |

| Friedelin | Hydroxyl radical scavenging | 19.8 mM | [2][16] |

| Friedelin | Nitric oxide radical scavenging | 22.1 mM | [2][16] |

| Friedelin | Superoxide radical scavenging | 21.9 mM | [2][16] |

| Friedelin | DPPH scavenging | 832.4 ± 1.7 µg/ml | [2] |

| Friedelinol | DPPH scavenging | 875.1 ± 1.7 µg/ml | [2] |

| Friedelin | Metal Chelating Activity | 883.5 ± 7.2 µg/ml | [2] |

| Friedelinol | Metal Chelating Activity | 547.6 ± 6.3 µg/ml | [2] |

Experimental Protocols

4.2.1. DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound.

-

Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The decrease in absorbance is measured at a wavelength of around 517 nm.

-

Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined.

Other Biological Activities

Beyond the major activities detailed above, this compound and its derivatives have been investigated for other potential therapeutic effects:

-

Antiviral Activity: Friedelin has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp).[2] 3β-Friedelanol has shown anti-Newcastle Disease Virus (NDV) activity.[17]

-

Hepatoprotective Effects: Friedelin has demonstrated liver-protective effects in animal models of CCl4-induced oxidative stress.[16]

-

Hypoglycemic Activity: Friedelan-3-one (B13398878), along with extracts containing it, has shown to inhibit α-amylase and promote glucose uptake in C2C12 myotubes, suggesting potential antidiabetic effects.[18]

Conclusion

The available scientific literature strongly supports the diverse biological activities of this compound and its isomers, particularly friedelin. The quantitative data on their anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, coupled with insights into their mechanisms of action, highlight their significant potential for drug development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate these promising natural compounds. Future research should focus on elucidating the precise molecular targets, optimizing their bioavailability, and conducting preclinical and clinical studies to translate these findings into novel therapeutic agents.

References

- 1. biosynth.com [biosynth.com]

- 2. d-nb.info [d-nb.info]

- 3. japsonline.com [japsonline.com]

- 4. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis and Cytotoxic Activity of Friedelinyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic secofriedelane and friedelane derivatives as inhibitors of human lymphocyte proliferation and growth of human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A New Cytotoxic Friedelane Acid – Pluricostatic Acid – and Other Compounds from the Leaves of Marila pluricostata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory, analgesic and antipyretic effects of friedelin isolated from Azima tetracantha Lam. in mouse and rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Epithis compound is the key compound to antibacterial effects of extracts of Synadenium glaucescens (Pax) against medically important bacteria [frontiersin.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant, free radical scavenging and liver protective effects of friedelin isolated from Azima tetracantha Lam. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. msptm.org [msptm.org]

- 18. Myrianthus libericus: Possible mechanisms of hypoglycaemic action and in silico prediction of pharmacokinetics and toxicity profile of its bioactive metabolite, friedelan-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Friedelanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelanol (B1674158), a pentacyclic triterpenoid (B12794562) alcohol, has been a subject of scientific inquiry for decades due to its presence in a variety of medicinal plants and its potential pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound isolation. It details the evolution of extraction and characterization techniques, presents quantitative data on its natural abundance, and offers comprehensive experimental protocols for its isolation and analysis. Through a historical lens, this document traces the journey from the initial studies of related compounds to the modern chromatographic and spectroscopic methods that enable its high-purity isolation and structural elucidation.

Introduction: The Emergence of a Friedelane (B3271969) Triterpenoid

The story of this compound is intrinsically linked to that of its corresponding ketone, friedelin (B1674157). Early investigations into the chemical constituents of cork from Quercus suber L. in 1807 led to the isolation of a substance initially termed "cork alcohol"[1]. This compound was later identified as friedelin, a pentacyclic triterpene that would become the primary focus of research on this class of natural products[1]. This compound, specifically 3α-hydroxyfriedelane, and its epimer, epithis compound (B1671487) (3β-hydroxyfriedelane), were subsequently discovered as naturally occurring derivatives or as reduction products of friedelin. These compounds are frequently found alongside friedelin in various plant species, particularly within the Celastraceae, Asteraceae, Fabaceae, and Myrtaceae families[1].

A Historical Timeline of Discovery and Structural Elucidation

The journey to fully characterize this compound spanned several decades, mirroring the broader advancements in natural product chemistry.

dot graph "Historical_Timeline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"1807" [label="1807: Isolation of 'Cork Alcohol' (Friedelin)"]; "Early_1900s" [label="Early 1900s: Initial characterization using\n classical methods (elemental analysis, melting point)"]; "Mid_1900s" [label="Mid-1900s: Structural studies on friedelane skeleton\n through chemical degradation and synthesis"]; "Late_1900s" [label="Late 1900s: Advent of spectroscopic techniques\n (IR, NMR, MS) for precise structure elucidation"]; "2000s_Present" [label="2000s-Present: Development of advanced chromatographic\n techniques for high-purity isolation and quantification"];

"1807" -> "Early_1900s" [label="Initial Studies"]; "Early_1900s" -> "Mid_1900s" [label="Structural Investigations"]; "Mid_1900s" -> "Late_1900s" [label="Spectroscopic Revolution"]; "Late_1900s" -> "2000s_Present" [label="Modern Era"]; } dot Caption: A timeline of key milestones in the discovery and characterization of this compound.

Initial structural work on the friedelane skeleton relied on classical chemical methods, including elemental analysis, melting point determination, and laborious chemical degradation studies. The advent of spectroscopic techniques, particularly Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), in the mid-20th century revolutionized the field, allowing for the precise determination of the complex pentacyclic structure of this compound and its stereochemistry.

Natural Sources and Quantitative Analysis

This compound is found in a variety of plant species, often co-occurring with friedelin. The yields of these compounds can vary significantly depending on the plant source, geographical location, and the extraction method employed.

| Plant Source | Family | Part Used | This compound Yield | Friedelin Yield | Reference |

| Maytenus ilicifolia | Celastraceae | Leaves | Not specified | Not specified | [2] |

| Quercus suber | Fagaceae | Cork | Not specified | 2.47 g/kg (dry weight) | [3] |

| Cork Byproduct | Fagaceae | - | Not specified | 1.4 - 5.0 g/kg | [3] |

| Celastrus stylosus | Celastraceae | Herbs | Isolated | Isolated | |

| Vismia rubescens | Guttiferae | Stem Bark | Isolated | Isolated |

Note: Specific quantitative data for this compound is often not reported separately from friedelin. The table reflects the available data, highlighting the more extensive quantification of friedelin.

Experimental Protocols: From Extraction to Characterization

The isolation and characterization of this compound involve a multi-step process that has been refined over time.

Extraction and Isolation Workflow

dot graph "Isolation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"Plant_Material" [label="Dried and Powdered Plant Material"]; "Solvent_Extraction" [label="Solvent Extraction\n(e.g., Soxhlet with n-hexane, ethanol, or ethyl acetate)"]; "Crude_Extract" [label="Crude Extract"]; "Chromatography" [label="Column Chromatography\n(Silica Gel)"]; "Fractions" [label="Collection of Fractions"]; "TLC_Analysis" [label="TLC Analysis for Fraction Pooling"]; "Purified_Compound" [label="Purified this compound"]; "Recrystallization" [label="Recrystallization for Final Purity"]; "Characterization" [label="Spectroscopic Characterization\n(NMR, MS, IR)"];

"Plant_Material" -> "Solvent_Extraction"; "Solvent_Extraction" -> "Crude_Extract"; "Crude_Extract" -> "Chromatography"; "Chromatography" -> "Fractions"; "Fractions" -> "TLC_Analysis"; "TLC_Analysis" -> "Purified_Compound"; "Purified_Compound" -> "Recrystallization"; "Recrystallization" -> "Characterization"; } dot Caption: A general workflow for the extraction and isolation of this compound from plant material.

Detailed Methodologies

4.2.1. Historical Method: Soxhlet Extraction and Classical Characterization

-

Extraction:

-

Air-dry and finely powder the plant material (e.g., leaves, bark).

-

Pack the powdered material into a thimble and place it in a Soxhlet apparatus.

-

Extract the material with a suitable solvent (e.g., n-hexane, ethanol, or chloroform) for several hours (typically 24-48 hours).

-

Concentrate the resulting extract under reduced pressure to obtain a crude residue.

-

-

Isolation:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest and evaporate the solvent.

-

-

Characterization (Early Methods):

-

Melting Point: Determine the melting point of the crystalline solid. This compound has a reported melting point of 302-304 °C.

-

Elemental Analysis: Determine the empirical formula through combustion analysis.

-

Derivative Formation: Prepare derivatives (e.g., acetates, benzoates) and determine their melting points to aid in identification.

-

4.2.2. Modern Method: Ultrasound-Assisted Extraction and Spectroscopic Analysis

-

Extraction (UAE):

-

Mix the powdered plant material with a suitable solvent (e.g., ethanol) in a flask.

-

Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

-

Filter the mixture and repeat the extraction process with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

-

Isolation:

-

Employ modern chromatographic techniques such as Flash Chromatography or High-Performance Liquid Chromatography (HPLC) for faster and more efficient purification.

-

-

Characterization (Spectroscopic Methods):

-

¹H and ¹³C NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. These spectra provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound. This compound has a molecular weight of 428.7 g/mol .

-

Infrared (IR) Spectroscopy: Identify the presence of functional groups, such as the hydroxyl (-OH) group in this compound.

-

Synthesis of this compound from Friedelin

This compound can be synthesized by the reduction of friedelin. This is a common method for obtaining this compound, especially for use as a reference standard.

dot graph "Synthesis_of_this compound" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

"Friedelin" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reducing_Agent" [label="Reducing Agent\n(e.g., NaBH₄, LiAlH₄)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Friedelin" -> "this compound" [label="Reduction"]; "Reducing_Agent" -> "this compound" [arrowhead=none]; } dot Caption: The chemical reduction of friedelin to produce this compound.

-

Protocol:

-

Dissolve friedelin in a suitable solvent (e.g., methanol (B129727) or diethyl ether).

-

Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), portion-wise at a controlled temperature (e.g., 0 °C).

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Conclusion

The discovery and isolation of this compound have evolved significantly from the early explorations of natural products to the sophisticated analytical techniques of today. While its history is closely tied to the more abundant friedelin, this compound has emerged as a distinct triterpenoid with its own set of physicochemical properties and potential biological activities. The methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in the field of drug development, enabling the efficient isolation and characterization of this intriguing natural compound for further investigation. The continued exploration of natural sources and the optimization of isolation protocols will undoubtedly lead to a deeper understanding of this compound and its potential applications.

References

Friedelanol Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of friedelanol (B1674158), a pentacyclic triterpenoid (B12794562) of significant interest in pharmaceutical research due to its diverse biological activities. Given the critical role of solubility in drug development, from formulation to bioavailability, this document compiles available data on this compound's solubility in various organic solvents. It also outlines detailed experimental protocols for determining solubility, ensuring researchers can accurately assess this crucial physicochemical property.

Overview of this compound and its Significance

This compound (C₃₀H₅₂O) is a naturally occurring pentacyclic triterpenoid alcohol found in a variety of plant species. Its complex, hydrophobic structure dictates its solubility characteristics, which are fundamental to its extraction, purification, and formulation into therapeutic agents. Understanding its behavior in different organic solvents is paramount for advancing its potential in drug discovery and development.

Solubility of this compound: A Qualitative Summary

Quantitative solubility data for this compound in organic solvents is not extensively available in publicly accessible literature. However, based on information for this compound and its structurally similar ketone analogue, friedelin, a qualitative summary of solubility has been compiled. It is important to note that "soluble" and "sparingly soluble" are qualitative terms and the actual solubility can vary with temperature and the specific grade of the solvent.

Table 1: Qualitative Solubility of this compound and Friedelin in Common Organic Solvents

| Solvent | Compound | Solubility |

| Chloroform | This compound, Friedelin | Soluble[1] |

| Dichloromethane | Friedelin | Soluble[2] |

| Ethyl Acetate | This compound, Friedelin | Soluble[1] |

| Acetone | This compound, Friedelin | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | This compound, Friedelin | Soluble[1] |

| Ethanol | This compound, Friedelin | Sparingly Soluble[2] |

| Hexane | Friedelin | Soluble[2] |

| Petroleum Ether | Friedelin | Soluble[2] |

| Water | This compound, Friedelin | Insoluble[2] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4] This protocol outlines the key steps for determining the solubility of a hydrophobic compound like this compound.

Materials and Equipment

-

This compound (or other triterpenoid) of high purity

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to determine the time to equilibrium in preliminary experiments.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method.

-

Analytical Methods for Quantification

HPLC is a highly sensitive and specific method for quantifying triterpenoids.[5][6][7][8]

-

Column: A C18 or C30 reversed-phase column is typically suitable for the separation of triterpenoids.[5]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used.

-

Detection:

-

UV-Vis Detector: Triterpenoids like this compound lack a strong chromophore, making detection at low wavelengths (e.g., 210 nm) necessary, which can sometimes compromise sensitivity.[5][8]

-

Charged Aerosol Detector (CAD): This detector offers a more universal response for non-volatile analytes and can provide better sensitivity for compounds with poor UV absorbance.[5][6]

-

-

Quantification: A calibration curve is generated by plotting the peak area of the standard solutions against their known concentrations. The concentration of this compound in the sample is then determined from this curve.

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be used, particularly if the triterpenoid has a characteristic absorption maximum or if a colorimetric reaction is employed.[9][10][11][12]

-

Direct Measurement: The absorbance of the filtered solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

-

Colorimetric Method: A colorimetric reagent (e.g., vanillin-sulfuric acid) can be reacted with the triterpenoid to produce a colored product that can be measured at a specific wavelength in the visible range.[10][11]

-

Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions versus their concentrations. The concentration of the unknown sample is then determined from this curve.

Logical Relationships in Solubility Studies

The following diagram illustrates the logical flow and key considerations in a comprehensive solubility study.

Caption: Logical flow from experimental inputs to applications in drug development.

Conclusion

While quantitative solubility data for this compound remains scarce, this guide provides a framework for its determination through established methodologies. The qualitative data presented offers a starting point for solvent selection. The detailed shake-flask protocol, coupled with robust analytical techniques like HPLC, empowers researchers to generate reliable and accurate solubility data. Such data is indispensable for the rational design of formulation strategies, ultimately facilitating the translation of promising bioactive compounds like this compound from the laboratory to clinical applications.

References

- 1. Friedelin | CAS:559-74-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Partition coefficient - Wikipedia [en.wikipedia.org]

- 4. bioassaysys.com [bioassaysys.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a high-speed and ultrasensitive UV/Vis-CM for detecting total triterpenes in traditional Chinese medicine and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Friedelanol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelanol (B1674158) is a pentacyclic triterpenoid (B12794562) compound found in various plant species, notably within the Celastraceae family, including the genus Maytenus. This natural product has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its anti-inflammatory effects. Research has indicated that this compound may exert its anti-inflammatory action through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3][4] This document provides a comprehensive overview of the extraction and purification protocols for this compound from plant materials, quantitative data on its yield, and a visualization of its implicated signaling pathway.

Data Presentation: Quantitative Yield of this compound and Related Triterpenoids

The yield of this compound and the closely related triterpenoid, friedelin (B1674157), can vary significantly depending on the plant species, the part of the plant used, and the extraction method employed. The following table summarizes reported yields from various sources.

| Plant Species | Plant Part | Compound | Extraction Method | Yield | Reference |

| Maytenus ilicifolia | Leaves | Friedelan-3-β-ol (this compound) | Not specified | Not quantified, but isolated | [5] |

| Maytenus aquifolium | Leaves | Friedelan-3-β-ol (this compound) | Hexane extraction | Quantified by HRGC and HT-CGC | [6] |

| Maytenus robusta | Leaves | β-friedelinol (this compound) | Hexane extract | Not quantified, but isolated | [7] |

| Maytenus quadrangulata | Leaves | Friedelan-3β-ol (this compound) | Hexane extract, column chromatography | 0.05% of Hexane Extract | [8] |

| Cannabis sativa (aeroponically grown) | Roots | Epithis compound | Ethanolic extract | 21.3 mg/kg | [9] |

| Clusia minor L. | Leaves | Epifriedelinol | Methanol (B129727) extract, GC/MS analysis | 23.7% of extract | |

| Quercus suber L. | Cork byproduct | Friedelin | GC-MS | 1.4-5.0 g/kg | [2] |

| Maytenus ilicifolia | Leaves | Friedelin | Not specified | Not quantified, but isolated | [5] |

| Maytenus robusta | Leaves | Friedelin | Hexane extract | Not quantified, but isolated | [7] |

| Maytenus quadrangulata | Leaves | Friedelin | Hexane extract, column chromatography | Not quantified, but isolated | [8] |

| Cannabis sativa (aeroponically grown) | Roots | Friedelin | Ethanolic extract | 12.8 mg/kg | [9] |

| Clusia minor L. | Leaves | Friedelin | Methanol extract, GC/MS analysis | 12.7% of extract |

Experimental Protocols

The following protocols are generalized procedures for the extraction and purification of this compound from plant material, based on common laboratory practices for the isolation of triterpenoids.

Protocol 1: Maceration and Solvent Extraction

This protocol is a common and straightforward method for the initial extraction of this compound.

1. Plant Material Preparation:

-

Collect the desired plant material (e.g., leaves, bark).

-

Air-dry or freeze-dry the plant material to remove moisture.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Maceration:

-

Weigh the powdered plant material and place it in a large container with a lid.

-

Add a suitable solvent, such as methanol or a mixture of chloroform (B151607) and methanol (e.g., 1:1 v/v), to completely submerge the powder.[10]

-

Seal the container and allow the mixture to stand at room temperature for a period of 24 to 72 hours, with occasional shaking or stirring.

3. Filtration and Concentration:

-

After the maceration period, filter the mixture through cheesecloth or filter paper to separate the solid plant material from the liquid extract.

-

Wash the solid residue with a fresh portion of the extraction solvent to ensure maximum recovery of the extract.

-

Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent. The resulting crude extract can then be used for purification.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that can be more efficient than maceration for certain plant materials.

1. Plant Material Preparation:

-

Prepare the dried and powdered plant material as described in Protocol 1.

2. Soxhlet Extraction:

-

Place the powdered plant material in a thimble made of porous material (e.g., cellulose).

-

Place the thimble in the main chamber of the Soxhlet extractor.

-

Fill the distillation flask with the extraction solvent (e.g., hexane, chloroform, or ethanol).[2]

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

-

The solvent will fill the thimble and extract the desired compounds. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the distillation flask, carrying the extracted compounds with it.

-

This process is repeated for several hours (typically 6-24 hours) until the extraction is complete.

3. Concentration:

-

After extraction, cool the apparatus and remove the solvent from the distillation flask using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification by Column Chromatography

Column chromatography is a standard technique for separating and purifying individual compounds from a crude extract.[11]

1. Preparation of the Column:

-

Select a glass column of appropriate size.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

-

Prepare a slurry of the stationary phase (typically silica (B1680970) gel, 60-120 or 230-400 mesh) in a non-polar solvent (e.g., hexane).[11]

-

Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

-

Add a thin layer of sand on top of the packed silica gel to protect the surface.

2. Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).

-

Carefully apply the dissolved sample to the top of the column.

3. Elution:

-

Begin the elution process by adding the mobile phase to the top of the column. A typical mobile phase for this compound purification starts with a non-polar solvent like hexane, gradually increasing the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or chloroform in a stepwise or gradient manner.[8]

-

Collect the eluting solvent in fractions (e.g., in test tubes or flasks).

4. Fraction Analysis and Compound Isolation:

-

Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or with a suitable staining reagent.

-

Combine the fractions that contain the pure compound (as determined by TLC).

-

Evaporate the solvent from the combined fractions to obtain the purified this compound.

Protocol 4: Recrystallization for Final Purification

Recrystallization is often used as a final step to obtain highly pure crystalline this compound.[7]

1. Dissolution:

-

Dissolve the partially purified this compound from the column chromatography step in a minimal amount of a hot solvent in which it is soluble at high temperatures but less soluble at low temperatures (e.g., a mixture of dichloromethane (B109758) and ethyl acetate).[5]

2. Cooling and Crystallization:

-

Allow the hot solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and it will start to form crystals.

-

The cooling process can be further enhanced by placing the solution in an ice bath.

3. Filtration and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound from plant material.

Signaling Pathway of this compound's Anti-inflammatory Activity

Caption: Anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.

References

- 1. Evaluation of the antiulcerogenic activity of friedelan-3beta-ol and friedelin isolated from Maytenus ilicifolia (Celastraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]